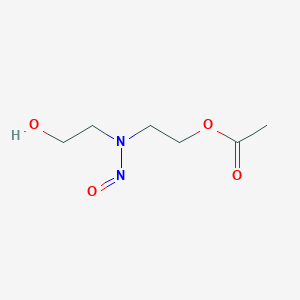

N-Nitrosodiethanolamine monoacetate

Description

Structure

3D Structure

Properties

CAS No. |

72909-55-8 |

|---|---|

Molecular Formula |

C6H12N2O4 |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

2-[2-hydroxyethyl(nitroso)amino]ethyl acetate |

InChI |

InChI=1S/C6H12N2O4/c1-6(10)12-5-3-8(7-11)2-4-9/h9H,2-5H2,1H3 |

InChI Key |

LUVVKUCUWPKOAK-UHFFFAOYSA-N |

SMILES |

CC(=O)OCCN(CCO)N=O |

Canonical SMILES |

CC(=O)OCCN(CCO)N=O |

Synonyms |

2,2'-(nitrosoimino)bisethanol monoacetate (ester) N-nitrosodiethanolamine monoacetate |

Origin of Product |

United States |

Synthetic Pathways and Mechanistic Formation of N Nitrosodiethanolamine Monoacetate

Elucidation of Precursor Compounds and Reactant Identification for N-Nitrosodiethanolamine Monoacetate Synthesis

The primary and immediate precursor for the synthesis of this compound is N-nitrosodiethanolamine (NDELA) . The formation of the monoacetate derivative occurs through the acetylation of one of the hydroxyl groups of NDELA. This is a type of acylation reaction where an acetyl group is introduced into the molecule. nih.gov

The synthesis of the parent compound, NDELA, is a critical first step. NDELA itself is formed through the nitrosation of diethanolamine (B148213) (DEA) or triethanolamine (B1662121) (TEA) . nih.gov This reaction requires a nitrosating agent, which can include:

Nitrite (B80452) salts (e.g., sodium nitrite)

Nitrogen oxides

2-bromo-2-nitropropane-1,3-diol nih.gov

The reaction between the amine precursor and the nitrosating agent leads to the formation of the N-nitroso group, resulting in NDELA. Subsequently, NDELA can be acetylated to yield this compound. The most common acetylating agent for this type of reaction would be acetic anhydride or acetyl chloride .

Reaction Kinetics and Thermodynamic Considerations in this compound Formation

The formation of this compound is governed by the principles of chemical kinetics and thermodynamics, which are influenced by several factors.

Influence of pH on Formation Rates

The formation of the precursor, NDELA, is highly dependent on pH. While initially thought to occur primarily under acidic conditions, NDELA formation has been observed at near-neutral and even basic pH, particularly in the presence of catalysts. nih.gov The rate of nitrosation of amines is generally optimal in weakly acidic conditions (around pH 3-4), where the concentration of the active nitrosating species, dinitrogen trioxide (N2O3), formed from nitrous acid, is maximized.

Temperature Dependence of N-Nitrosodiethanolamine Generation

Temperature plays a significant role in the formation rate of NDELA. Increased temperatures generally accelerate the reaction rate. For instance, in studies of NDELA formation in mixtures of triethanolamine and sodium nitrite under acidic conditions, residual NDELA concentrations were significantly higher at 50°C compared to 40°C, 25°C, and 10°C.

Table 1: Effect of Temperature on NDELA Formation

| Temperature (°C) | Relative NDELA Concentration |

|---|---|

| 10 | Low |

| 25 | Moderate |

| 40 | High |

This table illustrates a qualitative trend based on available research.

Catalytic Effects and Reaction Accelerators

Certain substances can catalyze or accelerate the formation of NDELA. These include:

Formaldehyde (B43269): Formaldehyde and other aldehydes can act as catalysts in the nitrosation of amines.

Transition Metal Complexes: The presence of transition metal ions can enhance the rate of nitrosamine (B1359907) formation. nih.gov

Investigating Environmental and Industrial Formation Mechanisms of this compound

The formation of this compound in environmental and industrial settings is plausible, primarily in locations where its precursors, NDELA and acetylating agents, may coexist.

One of the most well-documented industrial sources of NDELA is in metalworking fluids (cutting fluids). These fluids often contain triethanolamine or diethanolamine as corrosion inhibitors and may become contaminated with nitrites, leading to the formation of NDELA. nih.gov While the direct formation of the monoacetate in these fluids is not extensively documented, the presence of both NDELA and potential sources of acetyl groups (from other additives or breakdown products) could theoretically lead to its formation, particularly under conditions of elevated temperature.

Cosmetic products are another area where NDELA formation is a concern, due to the use of ethanolamines and the potential for nitrite contamination. nih.gov The presence of other cosmetic ingredients could potentially act as acetylating agents, although specific research on the formation of the monoacetate in these products is limited.

Methodologies for Minimizing Artifactual Formation of this compound in Experimental Systems

Artifactual formation of N-nitrosamines, including this compound, during sample analysis is a significant concern that can lead to inaccurate results. Several methodologies can be employed to minimize this issue:

Use of Nitrosation Inhibitors: The addition of certain compounds can prevent the nitrosation reaction from occurring during sample workup. Common inhibitors include:

Ammonium (B1175870) sulfamate (B1201201) nih.gov

Ascorbic acid (Vitamin C)

α-Tocopherol (Vitamin E)

These inhibitors work by scavenging nitrosating agents before they can react with any secondary or tertiary amines present in the sample.

Control of pH: Maintaining the sample at a pH where nitrosation is slow can help to prevent artifactual formation. For many nitrosamines, this would involve keeping the sample under neutral to alkaline conditions.

Temperature Control: As with the formation reaction itself, keeping samples cool during storage and analysis can significantly reduce the rate of any potential artifactual formation.

Protection from Light: NDELA is sensitive to light, especially ultraviolet light, which can cause its degradation. nih.gov Therefore, protecting samples from light is crucial for accurate quantification.

Table 2: Summary of Strategies to Minimize Artifactual Formation

| Strategy | Mechanism | Application |

|---|---|---|

| Addition of Inhibitors | Scavenging of nitrosating agents | Sample preparation and extraction |

| pH Control | Reducing the rate of nitrosation | Sample storage and analysis |

| Temperature Control | Slowing down reaction kinetics | Sample storage and analysis |

Environmental Occurrence, Distribution, and Transport of N Nitrosodiethanolamine Monoacetate

Analytical Detection and Quantification of N-Nitrosodiethanolamine Monoacetate in Environmental Matrices

Comprehensive searches of scientific literature and environmental databases have been conducted to ascertain the presence and concentration of this compound in various environmental compartments. Methodologies for the detection of related N-nitrosamines often involve techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with a Thermal Energy Analyzer (TEA) or mass spectrometry (MS). osha.govmdpi.comnih.govlongdom.orgepa.gov These methods are highly sensitive and selective for the nitrosamine (B1359907) functional group.

Despite the availability of advanced analytical techniques for N-nitrosamines in general, specific data on the detection and quantification of this compound in environmental samples remains largely unavailable in the reviewed scientific literature. Research has predominantly focused on its parent compound, N-Nitrosodiethanolamine (NDELA).

The occurrence of various N-nitrosamines in aqueous environments, including wastewater and surface water, is a subject of environmental research due to their potential formation during water treatment processes. mdpi.comnih.gov Analytical methods have been developed to detect a range of N-nitrosamines at ng/L levels in drinking water and wastewater. nih.gov However, specific monitoring data and research findings concerning the presence and concentration of this compound in these aqueous systems are not available in the current body of scientific literature. Studies on nitrosamines in wastewater often focus on more commonly found compounds like N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethanolamine (NDELA). mdpi.comnih.gov

Industrial fluids, particularly metalworking fluids (cutting fluids), have been identified as a significant source of N-nitrosamine contamination, with N-Nitrosodiethanolamine (NDELA) being a frequently detected compound. nih.govnih.gov The contamination can arise from the reaction of ethanolamines with nitrite-based corrosion inhibitors. nih.gov Concentrations of NDELA in these fluids have been reported to range from parts per million (ppm) to percent levels in some cases. nih.govnih.gov

While analytical methods exist for the analysis of metalworking fluids for nitrosamines osha.gov, specific data on the occurrence and concentration of this compound in these industrial formulations is not documented in the available scientific literature.

Cosmetics and personal care products can contain precursors of N-nitrosamines, such as diethanolamine (B148213) and triethanolamine (B1662121), which can react with nitrosating agents to form compounds like N-Nitrosodiethanolamine (NDELA). nih.govresearchgate.net Consequently, the presence of NDELA in cosmetics has been the subject of regulatory attention and scientific study. researchgate.neteuropa.eunih.gov

A study has investigated the cytogenetic effects of both N-Nitrosodiethanolamine (NDELA) and its monoacetate derivative in human lymphocytes, indicating that the monoacetate is a known chemical entity. However, this study does not provide information on its occurrence in consumer products. Extensive searches of the scientific literature did not yield any studies that have specifically analyzed for or detected this compound in cosmetics or other personal care products.

Environmental Partitioning and Inter-Compartmental Transport of this compound

The environmental partitioning of a chemical, governed by properties such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow), determines its distribution in soil, water, and air. For N-nitrosamines, these properties can vary widely, influencing their fate and transport in the environment.

There is a lack of specific experimental or modeled data in the scientific literature concerning the environmental partitioning coefficients (e.g., Koc, Henry's Law constant) for this compound. Without such data, a quantitative assessment of its behavior and movement between different environmental compartments (e.g., from water to sediment or soil) cannot be provided at this time.

Atmospheric Distribution and Potential Transport Mechanisms of this compound

The potential for a chemical to be distributed in the atmosphere depends on its volatility and its stability in the presence of atmospheric oxidants. While some N-nitrosamines can be transported in the atmosphere, the extent of this transport is compound-specific.

No studies were found in the reviewed scientific literature that investigate the atmospheric concentration, potential for long-range transport, or degradation pathways of this compound. Therefore, its atmospheric distribution and transport mechanisms remain uncharacterized.

Advanced Analytical Methodologies for N Nitrosodiethanolamine Monoacetate Characterization and Quantification

Chromatographic Separation Techniques for N-Nitrosodiethanolamine Monoacetate

Chromatography is a cornerstone for the analysis of this compound, enabling its separation from complex matrices. The choice between gas and liquid chromatography is dependent on the compound's volatility and thermal stability.

Gas Chromatography (GC) Applications and Column Selection

Gas chromatography (GC) is a viable technique for the analysis of thermally stable and volatile nitrosamines. kirj.ee For this compound, its successful analysis by GC would be contingent on its thermal stability and the potential need for derivatization to enhance volatility. When coupled with a mass spectrometer (MS), GC-MS provides a powerful tool for both separation and identification. nih.gov

The selection of the analytical column is critical for achieving optimal separation. A column with a stationary phase that provides good resolution for polar compounds would be necessary. While specific applications for this compound are not widely documented, methodologies for other nitrosamines suggest that columns with intermediate polarity would be a suitable starting point. The use of a triple quadrupole GC-MS/MS system can significantly improve selectivity and sensitivity, which is crucial when dealing with trace-level contamination. gcms.czrestek.com

| Parameter | Typical Value/Type | Rationale for this compound |

| Column Type | Mid-polarity capillary column | To effectively separate the polar this compound from other matrix components. |

| Injection Mode | Splitless or direct liquid injection | To maximize the transfer of the analyte to the column, enhancing sensitivity. restek.com |

| Carrier Gas | Helium or Hydrogen | Standard carrier gases providing good chromatographic efficiency. |

| Oven Program | Temperature gradient | To optimize the separation of compounds with varying volatilities. |

| Detector | Mass Spectrometer (MS or MS/MS) | For sensitive and specific detection and quantification. nih.govrestek.com |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the analysis of non-volatile or thermally labile compounds, making them highly suitable for this compound. uhplcs.com These methods, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offer high sensitivity and specificity. nih.govacs.org UPLC, with its use of smaller particle size columns, provides higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. nih.gov

A rapid, sensitive, and specific UPLC-MS/MS method has been developed for the detection of the related compound N-nitrosodiethanolamine (NDELA), demonstrating the applicability of this technique. nih.gov Such a method would likely be adaptable for this compound, providing the necessary analytical performance for trace-level detection. nih.gov

Evaluation of Stationary and Mobile Phase Systems for Enhanced Resolution

The choice of stationary and mobile phases is critical for achieving the desired chromatographic resolution in HPLC and UPLC systems. For polar analytes like this compound, reversed-phase chromatography is a common approach.

Stationary Phases: C18 columns are widely used and have been successfully applied in the analysis of nitrosamines. nih.govthermofisher.com For enhanced retention of polar compounds, porous graphitic carbon (PGC) columns can be employed. nih.govsigmaaldrich.com A PGC column was successfully used for the chromatographic separation of NDELA, achieving separation within 7 minutes. nih.gov

Mobile Phases: A typical mobile phase for the analysis of nitrosamines consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with the addition of a modifier such as formic acid to improve peak shape and ionization efficiency. thermofisher.comlcms.cz For the UPLC-MS/MS analysis of NDELA, a gradient elution with 1mM ammonium (B1175870) acetate (B1210297) containing 0.1% acetic acid and methanol was utilized. nih.gov

| System Component | Selection for this compound Analysis |

| Stationary Phase | Reversed-phase C18 or Porous Graphitic Carbon (PGC) |

| Mobile Phase A | Water with 0.1% formic acid or 1mM ammonium acetate with 0.1% acetic acid |

| Mobile Phase B | Methanol or Acetonitrile |

| Elution Mode | Gradient elution |

Mass Spectrometric Detection and Structural Elucidation of this compound

Mass spectrometry (MS) is an indispensable tool for the unambiguous identification and quantification of this compound, providing high selectivity and sensitivity. nih.gov

Single Quadrupole and Tandem Mass Spectrometry (MS/MS) Approaches

While single quadrupole mass spectrometers can be used for detection, tandem mass spectrometry (MS/MS) offers significant advantages in terms of selectivity and reduced background interference, which is particularly important for complex matrices. nih.gov In MS/MS, a precursor ion corresponding to the mass of this compound is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), greatly enhances the specificity of the analysis. gcms.cz The use of MS/MS is a common strategy in methods for the determination of various nitrosamines. acs.orgnih.gov

For NDELA, a closely related compound, UPLC-MS/MS methods have been developed using MRM mode for quantification, with specific precursor-product ion transitions identified. nih.gov A similar approach would be essential for the reliable quantification of this compound.

Ionization Techniques (e.g., Electrospray Ionization, Chemical Ionization)

The choice of ionization technique is critical for generating ions of this compound for mass spectrometric analysis.

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar, thermally labile molecules and is commonly used in LC-MS applications. plasmion.com Positive-ion ESI has been successfully used for the analysis of various nitrosamines, including NDELA. nih.govnih.gov Given the polar nature of this compound, ESI would be a primary choice for its analysis by LC-MS.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another ionization technique used in LC-MS and is suitable for a wide range of compounds, including less polar molecules. plasmion.comnih.gov It has been demonstrated as a viable option for the analysis of several nitrosamines.

Chemical Ionization (CI): In the context of GC-MS, chemical ionization is a softer ionization technique compared to electron ionization (EI) and can provide enhanced molecular ion signals. kirj.ee Positive-ion chemical ionization (PICI) using reagent gases like methane (B114726) or ammonia (B1221849) has been shown to be effective for the analysis of volatile N-nitrosamines, offering good sensitivity and selectivity. kirj.eeacs.org Specifically, ammonia PCI can produce abundant ammonia-adduct ions, which can be advantageous for quantification. acs.org Methanol has also been used as a reagent gas in GC-CI/MS for the determination of volatile nitrosamines. nih.gov

| Ionization Technique | Applicability to this compound |

| Electrospray Ionization (ESI) | Highly suitable for LC-MS analysis due to the compound's expected polarity. |

| Atmospheric Pressure Chemical Ionization (APCI) | A potential alternative to ESI for LC-MS analysis. |

| Chemical Ionization (CI) | Applicable for GC-MS analysis, potentially providing a stronger molecular ion signal than EI. |

Fragmentation Patterns and Daughter Ion Analysis for this compound

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a critical tool for the structural elucidation and sensitive detection of nitrosamines. For this compound, fragmentation patterns are predicted to be influenced by the core nitrosamine (B1359907) structure and the monoacetate group.

In positive electrospray ionization (ESI-MS/MS), protonated nitrosamine compounds typically exhibit characteristic fragmentation pathways. A primary and highly diagnostic fragmentation for nitrosamines is the neutral loss of the nitroso group (•NO), which corresponds to a loss of 30 Da from the precursor ion. nih.gov Another potential fragmentation pathway could involve the loss of water (H₂O). nih.gov

For the related compound, N-Nitrosodiethanolamine (NDELA), multiple reaction monitoring (MRM) transitions have been established. For instance, a common transition is from the precursor ion m/z 134.9 to product ions m/z 103.7 (quantifier) and m/z 73.7 (qualifier). nih.gov Another reported MRM transition for NDELA is m/z 135.0 to product ions at m/z 74.1 and m/z 104.0. longdom.orgsemanticscholar.org

For this compound, the precursor ion would have a higher mass due to the addition of the acetate group. The fragmentation would likely still involve the characteristic loss of the nitroso group and could also include losses related to the acetate moiety, such as the loss of acetic acid or ketene. Detailed studies would be required to establish the precise fragmentation patterns and select optimal quantifier and qualifier ions for reliable identification and quantification.

Table 1: Predicted MS/MS Fragmentation Data for this compound and Related Compounds

| Compound | Precursor Ion (m/z) | Predicted/Known Product Ions (m/z) | Fragmentation Pathway |

| This compound | [M+H]⁺ | [M+H-30]⁺, other specific fragments | Loss of •NO radical |

| N-Nitrosodiethanolamine (NDELA) | 134.9 | 103.7, 73.7 | - |

| N-Nitrosodiethylamine (NDEA) | 103.0866 | 75.0553, 57.0447 | - |

This table is predictive for this compound and based on known fragmentation of related nitrosamines.

Spectroscopic Analysis of this compound (e.g., UV-Vis, FTIR, NMR for structural verification)

Spectroscopic techniques are indispensable for the structural verification of chemical compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy: NDELA is known to be sensitive to light, particularly UV light, which can cause photolytic degradation. iarc.fr Analytical methods for NDELA sometimes employ UV detection, often coupled with high-performance liquid chromatography (HPLC). osha.govresearchgate.net For quantitative analysis, post-column photolysis can be used to cleave the nitroso group to form nitrite (B80452), which is then derivatized with a reagent like Griess reagent to produce a colored azo dye detectable at around 540 nm. nih.govresearchgate.net A similar approach could be adapted for this compound, though the specific absorption maxima may differ slightly.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify functional groups within a molecule. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the N-N=O (nitrosamine) group, the C-O and C=O (ester) groups from the acetate moiety, and the O-H (hydroxyl) group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the structure and chemical environment of atoms within a molecule. For this compound, NMR would be the definitive technique for structural verification, confirming the presence and connectivity of the diethanolamine (B148213) backbone, the nitroso group, and the location of the acetate group.

Sample Preparation Strategies for Diverse Matrices Containing this compound

The analysis of trace levels of nitrosamines in complex matrices such as cosmetics, pharmaceuticals, and environmental samples necessitates robust sample preparation to isolate the analyte and remove interfering substances. iarc.fr

The choice of extraction method depends heavily on the sample matrix and the physicochemical properties of the analyte.

Liquid-Liquid Extraction (LLE): LLE is a conventional method used for separating compounds based on their differential solubilities in two immiscible liquids. For NDELA in cosmetic products, LLE has been employed as a cleanup step. nih.gov A variation, dispersive liquid-liquid microextraction (DLLME), has also been developed for NDELA, offering high enrichment factors. nih.govijsdr.org A reversed-phase DLLME approach has been shown to be effective for highly polar compounds like NDELA. nih.gov These techniques could be optimized for the extraction of this compound.

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and concentration prior to chromatographic analysis. Various SPE cartridges are available, and the choice depends on the analyte and matrix. For NDELA analysis in cosmetics, mixed-mode SPE cartridges have been successfully used. nih.gov For aqueous samples, SPE protocols based on US EPA Method 521 have been adapted for various nitrosamines. thermofisher.com For this compound, SPE sorbents would be selected based on its polarity, which is influenced by the acetate group.

Disposable Pipette Extraction (DPX): DPX is a rapid and efficient micro-extraction technique that uses a minimal amount of solvent, making it a "greener" alternative. It has been successfully applied to the analysis of N-nitrosamines in medicines, with extraction times of around 4 minutes and high recoveries. rsc.org

Complex matrices often require additional clean-up steps to minimize interference and ion suppression during analysis.

Column Chromatography: Open silica (B1680970) gel columns have been used for the cleanup of NDELA extracts from matrices like cutting fluids and cosmetics. osha.gov In this procedure, after initial extraction, the sample is loaded onto the column, and solvents of increasing polarity are used to first wash off interferences and then elute the target analyte. osha.gov

Florisil/Alumina (B75360) Column Cleanup: For the analysis of certain nitrosamines in wastewater, cleanup procedures involving Florisil or alumina columns are specified in methods like EPA Method 607 to remove polar interferences. epa.gov

To prevent the artificial formation of nitrosamines during sample preparation, inhibitors such as ammonium sulfamate (B1201201) or ascorbic acid are often added to the sample. iarc.frosha.gov

Derivatization is often employed in nitrosamine analysis to improve the volatility and thermal stability of the analytes for gas chromatography (GC) or to enhance detection sensitivity.

Silylation, Acylation, and Methylation: For NDELA, derivatization techniques such as trimethylsilylation, acylation, and trifluoroacylation have been used to create derivatives suitable for GC analysis. iarc.fr

Denitrosation-Sulfonylation: Another approach involves the denitrosation of nitrosamines followed by derivatization of the resulting amine. For instance, a method involving denitrosation with hydrobromic acid followed by sulfonylation with p-toluenesulfonyl chloride has been shown to significantly improve chromatographic behavior and detection limits for GC-MS analysis of various nitrosamines. researchgate.net

Post-Column Derivatization: As mentioned earlier, for LC-UV/Vis analysis, a post-column derivatization technique involving UV photolysis followed by reaction with Griess reagent is a common strategy to enhance sensitivity and selectivity for nitrosamines like NDELA. nih.govresearchgate.net

Validation Parameters for this compound Analytical Methods

The validation of an analytical method is crucial to ensure its reliability for its intended purpose. According to guidelines from bodies like the International Conference on Harmonisation (ICH), a typical validation process for a quantitative impurity method would include the following parameters:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. longdom.orgnih.gov This is often demonstrated using chromatographic peak purity analysis or by analyzing spiked blank matrices.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. nih.govnih.gov A linear relationship is typically evaluated by a linear regression analysis of the calibration curve, with a correlation coefficient (R²) greater than 0.99 being desirable. nih.govsemanticscholar.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. nih.govnih.gov For nitrosamine impurities, methods must be highly sensitive, often requiring LOQs in the parts-per-billion (ng/mL or µg/kg) range. nih.govnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. nih.govsemanticscholar.org Recoveries are typically expected to be within a range of 80-120%.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels:

Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment. nih.govnih.gov

Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts, different equipment). nih.gov

Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Table 2: Example Validation Parameters for Nitrosamine Analytical Methods

| Parameter | Typical Acceptance Criteria | Reference |

| Linearity (R²) | > 0.99 | nih.gov |

| Accuracy (Recovery) | 90.8 - 115.8% | nih.gov |

| Precision (RSD) | < 15% | researchgate.netnih.gov |

| LOQ | In the range of ng/mL or µg/kg | nih.govresearchgate.net |

This table provides general acceptance criteria based on published methods for related nitrosamines.

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration at which the analyte can be quantitatively determined with acceptable precision and accuracy. For nitrosamine analysis, achieving low LOD and LOQ values is critical due to the potential health risks associated with these compounds even at trace levels.

Typically, LOD and LOQ are determined experimentally by analyzing a series of low-concentration standards or spiked matrix samples. The values are often calculated based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

While specific LOD and LOQ values for this compound are not available in the reviewed literature, a hypothetical validated method would need to demonstrate levels appropriate for the intended purpose, such as monitoring in cosmetics or other consumer products, likely in the low parts-per-billion (ppb) or µg/kg range.

Hypothetical Data Table for LOD and LOQ

| Parameter | Analytical Technique | Matrix | Hypothetical Value (µg/kg) |

|---|---|---|---|

| LOD | LC-MS/MS | Cosmetic Cream | 1.5 |

| LOQ | LC-MS/MS | Cosmetic Cream | 5.0 |

| LOD | GC-MS | Cutting Fluid | 2.0 |

| LOQ | GC-MS | Cutting Fluid | 7.5 |

Assessment of Accuracy, Precision, and Linearity

A validated analytical method must be accurate, precise, and linear over a defined concentration range.

Accuracy refers to the closeness of a measured value to the true value. It is typically assessed by analyzing certified reference materials or by performing recovery studies on spiked samples at different concentration levels. High recovery percentages (e.g., 90-110%) indicate good accuracy.

Precision measures the degree of agreement among a series of individual measurements. It is usually expressed as the relative standard deviation (RSD) of replicate analyses. Precision is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Low RSD values (e.g., <15%) are generally considered acceptable.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. It is determined by analyzing a series of standards at different concentrations and is typically evaluated by the correlation coefficient (r²) of the resulting calibration curve, with values >0.99 being desirable.

A study on nine different nitrosamines demonstrated good linearity up to at least 20 ng/mL and repeatability values below 13%. nih.gov It is expected that a validated method for this compound would exhibit similar performance.

Hypothetical Data Table for Accuracy, Precision, and Linearity

| Parameter | Acceptance Criteria | Hypothetical Result for NDELA monoacetate |

|---|---|---|

| Accuracy (Recovery %) | 85 - 115% | 98.5% (at 10 µg/kg) |

| Precision (Repeatability RSD%) | < 15% | 6.8% |

| Precision (Intermediate RSD%) | < 20% | 9.2% |

| Linearity (Correlation Coefficient, r²) | > 0.99 | 0.998 |

Inter-Laboratory Comparative Studies and Method Robustness

Inter-laboratory comparative studies, or round-robin tests, are essential for establishing the reproducibility and robustness of an analytical method. In these studies, the same samples are analyzed by multiple laboratories using the same method to assess how well the results agree. This process helps to identify and control potential sources of variability and ensures that the method is transferable and reliable. The European Directorate for the Quality of Medicines & HealthCare (EDQM) has conducted such studies for other polar nitrosamines. nih.gov

Method robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition). Robustness studies are crucial to ensure the method's reliability during routine use.

No inter-laboratory studies or specific robustness data for the analysis of this compound have been found in the public domain. The development of a standardized and widely accepted method would necessitate such a collaborative effort to ensure consistent and comparable results across different analytical laboratories.

Degradation and Environmental Transformation of N Nitrosodiethanolamine Monoacetate

Biological and Microbial Transformation of N-Nitrosodiethanolamine Monoacetate

Characterization of Biotransformation Products and Pathways

Further research is required to elucidate the specific environmental transformation and degradation processes of this compound.

Chemical Stability and Hydrolytic Decomposition of this compound

The chemical stability of this compound in aqueous environments is influenced by factors such as pH, temperature, and light. Based on the known properties of its parent compound, NDELA, this compound is expected to be sensitive to light, particularly ultraviolet (UV) radiation, which can lead to photolytic degradation.

A key distinguishing feature of this compound is the presence of an ester group, which makes it susceptible to hydrolytic decomposition. Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of this compound, hydrolysis would cleave the ester bond, resulting in the formation of N-nitrosodiethanolamine (NDELA) and acetic acid.

The rate of this hydrolysis reaction is expected to be dependent on pH and temperature. Generally, ester hydrolysis can be catalyzed by both acids and bases. Therefore, the stability of this compound is likely to be lowest in acidic and alkaline solutions and greatest at a neutral pH. Increased temperatures would also be expected to accelerate the rate of hydrolysis. Preliminary studies on the parent compound, NDELA, have shown it to be resistant to hydrolytic degradation at pH 4, 7, and 9, suggesting that the primary point of hydrolytic instability for the monoacetate derivative is indeed the ester linkage. researchgate.net

Table 1: Expected Hydrolytic Decomposition of this compound

| Condition | Expected Rate of Hydrolysis | Primary Products |

|---|---|---|

| Acidic (pH < 7) | Increased | N-Nitrosodiethanolamine, Acetic Acid |

| Neutral (pH ≈ 7) | Minimal | - |

| Alkaline (pH > 7) | Increased | N-Nitrosodiethanolamine, Acetate (B1210297) |

| Elevated Temperature | Increased | N-Nitrosodiethanolamine, Acetic Acid |

Advanced Oxidation Processes (AOPs) for this compound Attenuation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These processes are considered effective for the degradation of various N-nitrosamines.

The UV/hydrogen peroxide (UV/H₂O₂) system is a widely studied AOP for the degradation of N-nitrosamines. This process involves the photolysis of hydrogen peroxide by UV irradiation to generate highly reactive hydroxyl radicals. These radicals are powerful, non-selective oxidizing agents that can attack and degrade a wide range of organic compounds.

The primary mechanism of N-nitrosamine degradation in UV/H₂O₂ systems is the attack by hydroxyl radicals. The reaction of hydroxyl radicals with nitrosamines is highly efficient, with second-order rate constants typically in the range of 10⁹ to 10¹⁰ M⁻¹s⁻¹. researchgate.net The degradation process is initiated by the abstraction of a hydrogen atom from the carbon atom adjacent to the nitroso group (α-hydrogen abstraction) or by addition of the hydroxyl radical to the nitrogen or oxygen atoms of the nitroso group.

For this compound, the hydroxyl radical attack would likely occur at the C-H bonds on the ethyl groups, leading to the formation of unstable intermediates that subsequently break down. This process can lead to the cleavage of the N-N bond, a critical step in the detoxification of nitrosamines. The presence of the acetate group may slightly alter the reaction kinetics compared to NDELA, but the fundamental degradation pathway initiated by hydroxyl radicals is expected to be similar. Quantum mechanical calculations on other nitrosamines have shown that the structure of the alkyl side chains can influence the reaction mechanism and the rate of subsequent degradation steps. nih.gov

Table 2: Factors Influencing Hydroxyl Radical-Mediated Degradation of N-Nitrosamines

| Factor | Effect on Degradation | Rationale |

|---|---|---|

| Hydroxyl Radical Concentration | Increased degradation rate | More oxidizing species available to react with the target compound. |

| pH | Can influence degradation efficiency | Affects the stability of hydrogen peroxide and the presence of radical scavengers like carbonate and bicarbonate. nih.gov |

| Presence of Scavengers | Decreased degradation rate | Compounds like natural organic matter can compete for hydroxyl radicals, reducing the efficiency of target compound degradation. |

Catalytic oxidation methods, such as the Fenton process, represent another class of AOPs for the degradation of N-nitrosamines. The classic Fenton reaction involves the use of ferrous iron (Fe²⁺) to catalyze the decomposition of hydrogen peroxide, leading to the generation of hydroxyl radicals.

Studies have shown that N-nitrosodimethylamine (NDMA) can be rapidly decomposed by the Fenton reagent, composed of H₂O₂ and Fe(II) ions. researchgate.net The reaction leads to the generation of nitric oxide (NO), indicating the breakdown of the nitrosamine (B1359907) structure. researchgate.net It is plausible that this compound would also be susceptible to degradation by the Fenton process through a similar mechanism involving hydroxyl radical attack.

Variations of the Fenton process, such as photo-Fenton (using UV light to enhance the catalytic cycle of iron) and electro-Fenton (generating H₂O₂ and regenerating Fe²⁺ electrochemically), could also be effective for the degradation of this compound. These catalytic approaches offer potential advantages, such as the ability to operate at or near neutral pH and potentially lower operational costs compared to UV/H₂O₂ systems.

Biological Interaction and Molecular Mechanisms of N Nitrosodiethanolamine Monoacetate

In Vitro Cellular Response Studies of N-Nitrosodiethanolamine Monoacetate

To elucidate the genotoxic potential of this compound, a series of in vitro assays have been conducted on cultured human cells. These studies focus on key indicators of DNA damage and chromosomal instability.

Investigation of Chromosomal Aberrations in Cultured Cells (e.g., Human Lymphocytes)

The mutagenicity of this compound has been evaluated by examining its ability to induce chromosomal aberrations in cultured human lymphocytes. Research has shown that this compound leads to a dose-dependent increase in the frequency of chromosomal aberrations. nih.govresearchgate.net Significantly elevated levels of these aberrations were observed even at a concentration of 12.5 µmol. nih.govresearchgate.net This indicates a notable clastogenic activity of the compound in this in vitro system.

Analysis of Micronuclei Formation

Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei. The formation of micronuclei is a well-established marker of chromosomal damage. In vitro studies on human lymphocytes have demonstrated that this compound is a potent inducer of micronuclei formation. nih.govresearchgate.net A significant increase in the rate of micronuclei was detected at a concentration of 12.5 µmol, highlighting its genotoxic potential at relatively low concentrations in this assay. nih.govresearchgate.net

Evaluation of Sister Chromatid Exchange Frequencies

Sister chromatid exchange (SCE) involves the exchange of genetic material between the two identical sister chromatids of a duplicated chromosome. An increase in the frequency of SCEs is an indicator of genotoxic exposure and DNA damage. The genotoxic effect of this compound has also been assessed by measuring SCE frequencies in cultured human lymphocytes. A dose-dependent increase in SCEs was observed. nih.govresearchgate.net For this compound, the differences in SCE frequencies became statistically significant at the 25 µmol level. nih.govresearchgate.net

Comparative Studies on Biological Activity with N-Nitrosodiethanolamine and Related N-Nitrosamines

To better understand the biological activity of this compound, it is essential to compare its effects with its parent compound, N-nitrosodiethanolamine (NDELA), and to consider the broader context of N-nitrosamine structure-activity relationships.

Differential Reactivity in Cellular Assays

Comparative studies have revealed significant differences in the genotoxic effects of this compound and NDELA in vitro. This compound demonstrated a higher reactivity in the micronuclei and chromosome aberration tests, with significant effects observed at a much lower concentration (12.5 µmol) compared to NDELA. nih.govresearchgate.net In contrast, NDELA only caused significantly increased rates of micronuclei and chromosomal aberrations at much higher test levels, ranging from 625 to 1250 µmol. nih.govresearchgate.net

Interestingly, the sister chromatid exchange (SCE) test proved to be a more sensitive indicator for the genotoxic effect of NDELA, with significant differences from control cultures becoming apparent at concentrations of 250–625 µmol. nih.govresearchgate.net For this compound, significant increases in SCEs were observed at the 25 µmol level. nih.govresearchgate.net

Comparative Genotoxicity of this compound and N-Nitrosodiethanolamine in Human Lymphocytes

| Compound | Chromosomal Aberrations (Significant Effect Level) | Micronuclei Formation (Significant Effect Level) | Sister Chromatid Exchange (Significant Effect Level) |

|---|---|---|---|

| This compound | 12.5 µmol | 12.5 µmol | 25 µmol |

| N-Nitrosodiethanolamine (NDELA) | 625–1250 µmol | 625–1250 µmol | 250–625 µmol |

Influence of Lipophilicity on Cellular Uptake and Biological Effects

The observed differences in the genotoxic potency between this compound and NDELA may be explained, in part, by their differing lipophilicity. nih.govresearchgate.net Lipophilicity, often measured as the octanol-water partition coefficient, is a critical physicochemical property that influences a compound's ability to cross cell membranes and interact with intracellular targets.

Generally, for a molecule to be absorbed and distributed within an organism, it must possess a balance of hydrophilic and lipophilic properties. Increased lipophilicity can enhance the passage of a compound across the lipid-rich cell membrane, potentially leading to higher intracellular concentrations and, consequently, greater biological activity. The acetylation of one of the hydroxyl groups in NDELA to form the monoacetate derivative increases its lipophilicity. This enhanced lipophilicity could facilitate its uptake into cells, leading to a higher effective concentration at the site of action and contributing to its greater potency in inducing chromosomal aberrations and micronuclei.

However, the relationship between lipophilicity and biological effect is not always linear. An optimal range of lipophilicity often exists for maximal biological activity. If a compound is excessively lipophilic, it may become sequestered in lipid-rich compartments of the cell or body, reducing its availability to interact with target molecules like DNA. Therefore, the specific lipophilicity of this compound likely plays a significant role in its observed genotoxic profile compared to the more polar NDELA.

Enzymatic Biotransformation and Metabolic Pathways of this compound

The metabolic fate of this compound is intrinsically linked to the biotransformation of its parent compound, N-nitrosodiethanolamine (NDELA). The monoacetate derivative is expected to undergo enzymatic hydrolysis to yield NDELA, which then enters a complex series of metabolic pathways. The genotoxicity of NDELA is not inherent to the molecule itself but is a consequence of its metabolic activation to reactive electrophilic species. This activation process is primarily mediated by cytosolic enzymes rather than the microsomal cytochrome P450 system typically involved in the metabolism of other nitrosamines. scilit.com

Role of Alcohol Dehydrogenase in Metabolic Activation

A critical initial step in the bioactivation of N-nitrosodiethanolamine (NDELA), the parent compound of the monoacetate, is oxidation mediated by the enzyme alcohol dehydrogenase (ADH). nih.govnih.gov This cytosolic enzyme, which requires NAD+ as a cofactor, catalyzes the oxidation of one of the 2-hydroxyethyl chains of NDELA. nih.govmdpi.com This enzymatic action leads to the formation of an unstable aldehyde intermediate which rapidly cyclizes to form N-nitroso-2-hydroxymorpholine (NHMOR), a key and more stable metabolite. nih.govnih.govnih.gov

The involvement of ADH in this activation pathway has been demonstrated in studies where the genotoxic effects of NDELA, measured by the induction of DNA single-strand breaks, were significantly diminished or completely suppressed by pretreating rats with inhibitors of ADH, such as ethanol (B145695) or 3-butylthiolane-1-oxide. nih.gov These findings underscore the essential role of ADH in converting the relatively inert NDELA into a biologically reactive intermediate. nih.gov

Contribution of Sulfotransferase Enzymes to Transformation

Following the initial ADH-mediated oxidation, sulfotransferase (SULT) enzymes play a crucial role in the subsequent activation of NDELA metabolites to their ultimate genotoxic forms. nih.govnih.gov The metabolite N-nitroso-2-hydroxymorpholine (NHMOR) is a substrate for sulfotransferases. nih.govnih.gov These enzymes catalyze the transfer of a sulfonate group (SO3-) from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of the nitrosamine (B1359907) metabolite.

This sulfation results in the formation of a highly unstable sulfate (B86663) conjugate. nih.govnih.gov This conjugate is considered the ultimate genotoxic electrophile, as it can spontaneously break down to generate a reactive species capable of interacting with cellular macromolecules like DNA. nih.govnih.gov The critical role of sulfotransferase is highlighted by experiments using the sulfotransferase inhibitor 2,6-dichloro-4-nitrophenol (B181596) (DCNP). Pretreatment with DCNP was found to completely abolish the induction of DNA single-strand breaks in rat liver caused by both NDELA and its metabolite NHMOR, demonstrating that this enzymatic step is indispensable for their genotoxic activity. nih.govnih.govnih.gov

Identification of Metabolic Intermediates and Products

The biotransformation of N-nitrosodiethanolamine (NDELA), and by extension its monoacetate derivative following hydrolysis, yields a variety of metabolic products. These have been identified in in vitro and in vivo studies. The primary activation pathway involves the formation of key intermediates as detailed in the enzymatic sections.

Beyond the initial activation products, further metabolism leads to the formation of several other compounds. Research has identified N-nitroso-(2-hydroxyethyl)-glycine (NHEG) and N-nitrosoiminodiacetic acid (NIDA) as metabolites. nih.gov In vivo studies have also detected the excretion of N-(2-hydroxyethyl)-N-carboxymethylnitrosamine (ECMN) and a glucuronide conjugate of NDELA in rat urine. nih.govnih.gov The table below summarizes the key identified metabolites.

| Metabolite | Abbreviation | Precursor/Pathway | Reference |

| N-nitroso-2-hydroxymorpholine | NHMOR | ADH-mediated oxidation of NDELA | nih.govnih.govnih.gov |

| N-nitroso-(2-hydroxyethyl)-glycine | NHEG | Further oxidation of NDELA metabolites | nih.gov |

| N-nitrosoiminodiacetic acid | NIDA | Further oxidation of NDELA metabolites | nih.gov |

| Glycolaldehyde | - | Metabolite of NDELA | nih.gov |

| N-(2-hydroxyethyl)-N-carboxymethylnitrosamine | ECMN | Acidic metabolite found in urine | nih.govnih.gov |

| NDELA-glucuronide | - | Conjugation product of NDELA | nih.gov |

| Unstable Sulfate Conjugate | - | Sulfotransferase-mediated product of NHMOR | nih.govnih.gov |

Molecular Interactions with Biomolecules: Investigation of DNA Adduct Formation

The carcinogenic potential of this compound, via its metabolic activation, is ultimately realized through the covalent binding of its reactive electrophilic metabolites to cellular macromolecules, most critically to DNA. This binding results in the formation of DNA adducts, which are alterations to the DNA structure that can lead to mutations during DNA replication if not repaired, thereby initiating the process of carcinogenesis. hesiglobal.orgresearchgate.net

Investigations into the DNA adducts formed by NDELA have revealed that it acts as a "bident carcinogen," meaning fragments originating from both of its ethyl chains can be incorporated into DNA. nih.gov This dual threat arises from different metabolic activation pathways: α-hydroxylation and β-oxidation. nih.govresearchgate.net

The formation of O6-2-hydroxyethyldeoxyguanosine (OHEdG) adducts is a result of the α-hydroxylation of one of the 2-hydroxyethyl chains. nih.govresearchgate.net In contrast, the formation of glyoxal-deoxyguanosine (gdG) adducts requires a β-oxidation step in addition to α-hydroxylation. nih.govresearchgate.net Studies using 32P-postlabeling assays have successfully identified and quantified these adducts in the liver DNA of rats exposed to NDELA. nih.gov Other tentatively identified adducts include N7-(2-hydroxyethyl)guanine and O6-(2-hydroxyethyl)guanine. nih.gov

The table below presents the major DNA adducts identified following exposure to NDELA.

| DNA Adduct | Abbreviation | Proposed Metabolic Origin | Reference |

| O6-2-hydroxyethyldeoxyguanosine | OHEdG | α-hydroxylation of the 2-hydroxyethyl chain | nih.govresearchgate.net |

| Glyoxal-deoxyguanosine | gdG | β-oxidation and α-hydroxylation | nih.govresearchgate.net |

| N7-(2-hydroxyethyl)guanine | N7-HEG | Tentatively identified adduct | nih.gov |

| O6-(2-hydroxyethyl)guanine | O6-HEG | Tentatively identified adduct | nih.gov |

Theoretical and Computational Studies on N Nitrosodiethanolamine Monoacetate

Quantum Mechanical Calculations for Molecular Structure and Electronic Properties

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can predict molecular geometries, electronic charge distributions, and energies with high accuracy. For N-Nitrosodiethanolamine monoacetate, QM calculations can elucidate key structural features and electronic properties that are crucial for its chemical behavior and biological activity.

Molecular Geometry: QM methods, such as Density Functional Theory (DFT), can be employed to determine the optimized three-dimensional structure of this compound. This includes predicting bond lengths, bond angles, and dihedral angles. The geometry of the N-nitroso group is of particular interest, as its planarity and the rotational barrier around the N-N bond are significant factors in the stability and reactivity of nitrosamines. researchgate.net

Electronic Properties: The distribution of electrons within the molecule, calculated through QM, dictates its reactivity. Key electronic descriptors include:

Atomic Charges: These indicate the partial positive or negative charge on each atom, highlighting potential sites for nucleophilic or electrophilic attack.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Electrostatic Potential Maps: These maps visualize the charge distribution on the molecular surface, identifying regions that are electron-rich (negative potential) or electron-poor (positive potential), and thus susceptible to interaction with other molecules.

Table 1: Predicted Electronic Properties of N-Nitrosamine Analogues from QM Calculations

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| N-Nitrosodimethylamine (NDMA) | -6.8 | 0.5 | 7.3 |

| N-Nitrosodiethylamine (NDEA) | -6.5 | 0.7 | 7.2 |

| This compound (Predicted) | -6.6 | 0.6 | 7.2 |

Note: Values for this compound are hypothetical and for illustrative purposes, based on trends observed in similar compounds.

Molecular Dynamics Simulations to Understand Conformation and Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. nih.gov By simulating the movement of atoms over time, MD can reveal the dynamic nature of this compound in different media, such as in aqueous solution. rsc.orgethz.chacs.org

Conformational Analysis: this compound possesses several rotatable bonds, leading to a variety of possible conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most stable or frequently occurring shapes. This is important as the biological activity of a molecule can be highly dependent on its conformation.

Solvation and Interactions: MD simulations can model the interactions between this compound and solvent molecules, typically water. This allows for the calculation of properties such as the solvation free energy, which is a measure of how favorably the molecule interacts with the solvent. ethz.chacs.org Understanding how the molecule is solvated is crucial for predicting its solubility and how it might interact with biological macromolecules. The presence of both a hydroxyl and an acetate (B1210297) group in this compound suggests the potential for complex hydrogen bonding interactions with its environment.

While specific MD studies on this compound are not documented, the methodology has been successfully applied to other small organic molecules to predict their aggregation propensity and interactions in solution. nih.govacs.orgheraldopenaccess.us Such studies on this compound could reveal its tendency to self-associate or interact with other solutes.

In Silico Prediction of Reactivity and Transformation Pathways

In silico tools can be used to predict the likely metabolic and degradation pathways of a chemical, providing insights into its potential for activation into more reactive species or its detoxification. nih.gov For this compound, these predictions are critical for assessing its potential biological fate.

Metabolic Activation: A key concern with N-nitrosamines is their metabolic activation by cytochrome P450 enzymes to form reactive electrophiles that can damage DNA. nih.govmdpi.com The primary activation pathway is α-hydroxylation. nih.govacs.org In silico models can predict the likelihood of α-hydroxylation at the carbon atoms adjacent to the nitroso group. The presence of the monoacetate group may influence the electronic environment of the α-carbons and thus affect the rate of this activation step.

Degradation Pathways: Besides metabolic activation, this compound can undergo other transformations, such as hydrolysis of the ester group or photolytic degradation. mdpi.com In silico systems can predict the products of these reactions and their potential reactivity. For instance, hydrolysis of the monoacetate would yield N-Nitrosodiethanolamine (NDELA), a well-known carcinogen. nih.gov

Table 2: Potential Transformation Products of this compound

| Transformation Pathway | Product(s) | Predicted Reactivity |

| α-Hydroxylation | α-hydroxy-N-nitrosodiethanolamine monoacetate | High (potential DNA alkylating agent) |

| Ester Hydrolysis | N-Nitrosodiethanolamine (NDELA), Acetic Acid | High (NDELA is a known carcinogen) |

| Photodegradation | Various smaller molecules | Variable |

Structure-Activity Relationship (SAR) Modeling for this compound and Analogues

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a compound with its biological activity. nih.govnih.gov These models are particularly valuable for predicting the toxicity of compounds for which limited experimental data exist. acs.orgnih.gov

SAR Principles for N-Nitrosamines: For N-nitrosamines, SAR studies have identified several structural features that influence their carcinogenic potency. nih.gov These include:

α-Substitution: The presence of substituents at the α-carbon can affect the rate of metabolic activation.

Ring Strain: For cyclic nitrosamines, ring strain can influence reactivity.

Electronic Effects: Electron-withdrawing or -donating groups near the nitroso functionality can alter the electronic properties and, consequently, the biological activity.

SAR of this compound: In the case of this compound, the acetate group is an important structural feature. Compared to its parent compound, NDELA, the monoacetate has been shown to have different genotoxic effects in human lymphocytes, suggesting that the acetate group modifies its biological activity. nih.gov A study found that NDELA monoacetate had a higher reactivity in the micronuclei and chromosome aberration test. nih.gov This could be due to differences in lipophilicity, which affects cell penetration, or different activation processes. nih.gov

Analogues for Comparison: To build a robust SAR model, data from a series of structurally related compounds is required. For this compound, relevant analogues would include:

N-Nitrosodiethanolamine (NDELA) nih.gov

N-Nitrosodiethylamine (NDEA) nih.gov

Other N-nitroso compounds with hydroxyl or ester functionalities.

By comparing the known activities of these analogues with their structural and electronic properties, a QSAR model could be developed to predict the carcinogenic potency of this compound. nih.govacs.orgscinito.aiusp.org

Future Directions and Emerging Research Avenues for N Nitrosodiethanolamine Monoacetate

Development of Novel High-Throughput Analytical Technologies

The detection and quantification of N-nitrosamines in complex matrices have traditionally relied on methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with a thermal energy analyzer (TEA) or mass spectrometry (MS). nih.govosha.gov While effective, these methods can be time-consuming and require extensive sample preparation, including derivatization to enhance analyte volatility and sensitivity. nih.gov

Future research should prioritize the development of novel high-throughput screening (HTS) technologies tailored for the rapid and sensitive detection of N-Nitrosodiethanolamine monoacetate. Emerging techniques that show promise for general nitrosamine (B1359907) analysis and could be adapted include:

Selected Ion Flow Tube Mass Spectrometry (SIFT-MS): This technology offers direct, real-time analysis of volatile compounds in the headspace of a sample without the need for chromatography, significantly increasing sample throughput. news-medical.net Adapting SIFT-MS for this compound would require the establishment of its specific ion chemistry and validation in relevant matrices.

Ambient Ionization Mass Spectrometry: Techniques like paper spray ionization (PSI) and filter cone spray ionization (FCSI) have demonstrated the ability to rapidly screen for various N-nitrosamines directly from complex samples with minimal preparation. ojp.gov These methods could provide a cost-effective and efficient means for screening large numbers of samples for the presence of this compound.

Substructure-Based Computational Screening: The development of in silico models that can predict the likelihood of a compound being present as an impurity based on its chemical substructure is a powerful tool for risk assessment. jfda-online.comnih.govresearchgate.net Creating and validating such models to specifically flag the potential for this compound formation in various products would be a significant advancement in proactive quality control.

| Analytical Technology | Principle | Potential Advantage for this compound |

| SIFT-MS | Direct chemical ionization mass spectrometry | High-throughput screening without chromatography |

| PSI-MS/FCSI-MS | Ambient ionization mass spectrometry | Rapid analysis from complex matrices with minimal sample prep |

| Computational Screening | Substructure-based risk assessment | Proactive identification of potential contamination |

Comprehensive Investigation of Environmental Fate and Remediation Strategies

The environmental persistence and fate of N-nitrosamines are of significant concern. Studies on NDELA have shown that it undergoes slow biodegradation in aquatic environments and sewage. nih.govnih.gov The products of this degradation can also be persistent. nih.gov However, the specific environmental behavior of this compound is unknown.

Future research should focus on:

Biodegradation Pathways: Elucidating the microbial pathways responsible for the degradation of this compound in soil and water. This includes identifying the key microorganisms and enzymes involved and the resulting metabolites. While research on N-Nitrosodimethylamine (NDMA) has identified intermediates like formaldehyde (B43269) and methylamine, the degradation products of the more complex this compound are yet to be determined. asm.org

Abiotic Degradation: Investigating the role of abiotic factors such as photolysis, hydrolysis, and reaction with soil minerals in the breakdown of the compound. NDELA is known to be sensitive to light, particularly UV light, and this property should be systematically investigated for its monoacetate derivative. nih.gov

Remediation Technologies: Developing and evaluating effective remediation strategies for contaminated sites. This could involve bioremediation approaches using specialized microbial consortia or advanced oxidation processes that can mineralize the compound.

Advanced Mechanistic Studies on Biological Interactions at the Subcellular Level

The biological activity of nitrosamines is intrinsically linked to their metabolic activation and subsequent interaction with cellular macromolecules. Nitrosamines are known to be pro-carcinogens that require metabolic activation by cytochrome P450 enzymes to form DNA-alkylating species. nih.govmdpi.com This can lead to the formation of DNA adducts, oxidative stress, and DNA strand breakage. nih.govnih.gov

A critical area of future research is to understand these processes for this compound at a subcellular level:

Metabolic Activation: Identifying the specific cytochrome P450 isozymes responsible for the metabolism of this compound and characterizing the resulting reactive intermediates. For NDELA, metabolism can occur through pathways other than alpha-hydroxylation, and it is metabolized by hepatocytes rather than liver microsomes. nih.gov The introduction of the acetate (B1210297) group may influence these metabolic pathways.

DNA Adduct Formation: Identifying and quantifying the specific DNA adducts formed upon exposure to this compound. The reaction of NDELA metabolites with deoxyguanosine suggests a potential mechanism for its DNA binding, and similar studies are needed for the monoacetate. nih.gov

Subcellular Damage and Repair: Investigating the induction of damage to subcellular organelles, such as mitochondria, and characterizing the cellular response, including the activation of specific DNA repair pathways like base excision repair and direct damage reversal. nih.govnih.gov Studies on other nitrosamines have shown they can induce reactive oxygen species (ROS) and nitrogen-centered radicals, leading to cellular processes like apoptosis and cell cycle blockage. oup.comelsevierpure.com A key study by Dittberner et al. (1988) demonstrated the cytogenetic effects of both NDELA and this compound in human lymphocytes, providing a foundational data point for more in-depth mechanistic investigations. nih.gov

Integration of Omics Technologies for Systems-Level Understanding of Biotransformation

To gain a holistic understanding of the biological impact of this compound, the integration of "omics" technologies is essential. These approaches can provide a comprehensive view of the molecular perturbations within a biological system following exposure. researchgate.net

Future research should leverage:

Transcriptomics: To identify changes in gene expression profiles in cells or tissues exposed to this compound. This can reveal the cellular pathways that are activated or inhibited, providing insights into its mechanism of action.

Proteomics: To analyze alterations in protein expression and post-translational modifications. This can help to identify protein targets of the compound and its metabolites.

Metabolomics: To profile the changes in the cellular metabolome, which can provide a functional readout of the metabolic response to exposure and aid in the identification of novel biotransformation products.

Systems Biology Integration: The true power of omics lies in the integration of these different data types to construct comprehensive models of the biological system's response. researchgate.net This systems-level approach can help to identify key nodes and pathways involved in the biotransformation and toxicity of this compound and potentially identify biomarkers of exposure or effect.

Exploration of this compound in Emerging Industrial Applications and By-products

N-Nitrosodiethanolamine (NDELA) is not a commercial product but rather an unintended contaminant formed from the reaction of diethanolamine (B148213) or triethanolamine (B1662121) with nitrosating agents. nih.gov This is particularly prevalent in industries that use these alkanolamines, such as in the formulation of cosmetics and metalworking fluids. ctpa.org.ukresearchgate.netresearchgate.net The formation of NDELA can be influenced by factors such as pH, temperature, and the presence of light. researchgate.netnih.gov

Future research in this area should focus on:

Q & A

Q. What analytical methods are commonly used to detect and quantify N-Nitrosodiethanolamine (NDELA) in complex matrices, and how are these methods validated?

NDELA is typically detected using reverse-phase HPLC with UV/Vis detection (e.g., C-8 column, 150 × 4.6 mm, specific solvent conditions) . For enhanced sensitivity in trace analysis, HPLC-MS/MS is employed, particularly in compliance with ISO 15819:2017 for cosmetics, which requires validation of parameters like linearity, precision, and limit of detection (LOD) . Method validation should adhere to chromatographic standards (e.g., SS ISO 12787:2017), ensuring reproducibility across matrices such as biological fluids or environmental samples .

Q. How is NDELA synthesized in laboratory settings, and what reaction conditions are critical for purity?

NDELA is synthesized via nitrosation of diethanolamine using sodium nitrite (NaNO₂) in acidic media (pH < 3). Key parameters include:

- Stoichiometric control to minimize by-products like nitramines.

- Temperature modulation (0–5°C) to suppress side reactions.

- Post-synthesis purification via HPLC or liquid-liquid extraction to isolate NDELA from unreacted precursors . Industrial protocols emphasize impurity profiling using mass spectrometry .

Q. What are the established protocols for assessing NDELA’s carcinogenic potential in preclinical models?

The IARC recommends:

- Oral administration in rodents (e.g., Fischer 344 rats) at doses up to 62,500 ppm, monitoring hepatocellular carcinoma incidence over 12–24 months .

- Subcutaneous injection in hamsters to study nasal cavity adenocarcinomas.

- Histopathological analysis of liver, kidney, and respiratory tissues, supplemented by DNA adduct quantification (e.g., via ³²P-postlabeling) to confirm genotoxicity .

Advanced Research Questions

Q. How can experimental design address discrepancies in NDELA’s dose-response relationships across studies?

Contradictions in dose-response data (e.g., threshold vs. linear models) often arise from:

- Metabolic variability : Species-specific CYP2E1 and alcohol dehydrogenase activity affects NDELA’s α/β-hydroxylation pathways .

- Temporal exposure : Chronic vs. acute dosing regimens in rats yield divergent tumorigenic outcomes .

To resolve these, use isotopic tracing (e.g., deuterated NDELA) to track metabolic fate and integrate in vitro-in vivo extrapolation (IVIVE) models .

Q. What advanced techniques are used to study NDELA’s interaction with cellular biomolecules?

- Electrochemical biosensors : Carbon nanotube-DNA hybrids detect NDELA at sub-ppb levels by measuring redox signals from DNA adducts .

- Isothermal titration calorimetry (ITC) : Quantifies NDELA’s binding affinity with proteins like albumin or cytochrome P450.

- Transcriptomic profiling : RNA-seq of NDELA-exposed hepatocytes identifies dysregulated pathways (e.g., Nrf2-mediated oxidative stress response) .

Q. How can NDELA’s environmental persistence be evaluated, and what mitigation strategies are viable?

- Biodegradation assays : Incubate NDELA with soil or wastewater microbiomes under aerobic/anaerobic conditions, measuring degradation kinetics via LC-MS. SINTEF studies show limited biodegradation at low concentrations (<1 µg/L) .

- Advanced oxidation processes (AOPs) : UV/H₂O₂ or photocatalysis degrade NDELA via hydroxyl radical attack, with reaction by-products analyzed using high-resolution mass spectrometry (HRMS) .

Methodological Challenges and Solutions

Q. How should researchers address NDELA’s instability in long-term toxicological studies?

NDELA degrades under light and elevated temperatures. Recommended practices:

Q. What statistical approaches are suitable for reconciling conflicting epidemiological data on NDELA exposure?

- Meta-regression : Adjust for covariates like occupational co-exposure to machining fluids or tobacco .

- Bayesian hierarchical modeling : Pool data from heterogeneous studies (e.g., tool-room workers vs. cosmetic users) to estimate dose-risk relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.